alpha-l-Cladinose
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Overview
Description
Alpha-l-Cladinose is a deoxy sugar that is commonly found as a component of macrolide antibiotics. It is a six-membered ring structure with a methyl group at the 3-position and a methoxy group at the 4-position. This sugar moiety is crucial for the biological activity of several macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-l-Cladinose can be synthesized through various methods. One common approach involves the use of structurally stable silyl acetal protection and selective hydrogenolysis of a 3-methyl-thiomethyl ether to a 3-methoxy group . Another method includes the use of glycal intermediates, which are converted to cladinose derivatives via biotransformation using specific fungi .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce macrolide antibiotics with the cladinose moiety, which can then be isolated and purified .
Chemical Reactions Analysis
Types of Reactions
Alpha-l-Cladinose undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as keto-cladinose and methoxy-cladinose .
Scientific Research Applications
Alpha-l-Cladinose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex macrolide antibiotics.
Biology: Studied for its role in the biosynthesis of natural products.
Medicine: Integral part of several antibiotics that are used to treat bacterial infections.
Industry: Used in the production of antibiotics and other pharmaceuticals
Mechanism of Action
Alpha-l-Cladinose exerts its effects by being part of the macrolide antibiotics that target bacterial ribosomes. These antibiotics bind to the ribosomal exit tunnel, inhibiting protein synthesis and thereby stopping bacterial growth . The cladinose moiety is crucial for the binding affinity and specificity of these antibiotics .
Comparison with Similar Compounds
Alpha-l-Cladinose is similar to other deoxy sugars such as:
- L-mycarose
- D-desosamine
- D-olivose
this compound is unique due to its specific structural features and its role in enhancing the biological activity of macrolide antibiotics .
Properties
CAS No. |
18423-89-7 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2R,4R,5S,6S)-4-methoxy-4,6-dimethyloxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6+,7-,8+/m0/s1 |
InChI Key |
YHVUVJYEERGYNU-FKSUSPILSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@](C[C@@H](O1)O)(C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)O)(C)OC)O |
Origin of Product |
United States |
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